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Dose Cohort
Paclitaxel
Dose (mg/m²)

Tosedostat
Dose (mg)

Dosing
Schedule

Key Tolerability Findings

Cohort 1 [1] 135 90 Daily (from

day 2)

Starting dose combination

[1]

Cohort 2 [1] 175 90 Daily (from

day 2)

-

Cohort 3 [1] 175 130 Daily (from

day 2)

-

Cohort 4 [1] 175 180 Daily (from

day 2)

1 DLT (Grade 3 dyspnea)

observed [1]

Cohort 5 (post-

amendment) [1]

175 180 Days 2-17 of

each cycle

Protocol adjusted due to

high infusion reaction rate
[1]

Cohort 6 (post-
amendment) [1]

175 240 Days 2-17 of
each cycle

-
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Tosedostat's Mechanism of Action

To effectively troubleshoot experiments, it's crucial to understand how Tosedostat works at a cellular level.

Target: Tosedostat is an orally bioavailable aminopeptidase inhibitor [1]. It is a prodrug that is

converted intracellularly to its active metabolite, CHR-79888 [1].
Primary Mechanism: The active metabolite inhibits various intracellular aminopeptidases. These

enzymes are critical for protein recycling, as they break down proteins into amino acids. By inhibiting
them, Tosedostat depletes cancer cells of amino acids, triggering an amino acid deprivation
response (AADR). This leads to:

Inhibition of mTOR pathway phosphorylation [1].

Reduced protein synthesis [1].
Upregulation of pro-apoptotic proteins like CHOP and Noxa [1].

Ultimately, the cancer cell undergoes apoptosis [1].
Moonlighting Functions of APN: The primary target, Aminopeptidase N (APN/CD13), is a

"moonlighting enzyme" with functions beyond its catalytic activity. It also acts as a receptor for tumor-
homing peptides and some coronaviruses, and plays a role in angiogenesis and immune modulation

[2]. The effects of inhibiting these non-catalytic functions are an important area of research.

The following diagram illustrates this mechanism and the subsequent clinical response observed in the trial.
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Oral Administration of
Tosedostat (CHR-2797)

Intracellular Conversion to
Active Metabolite CHR-79888

Inhibition of Intracellular
Aminopeptidases

Disruption of Protein Recycling &
Amino Acid Deprivation

Cellular Stress Response:
- mTOR Inhibition

- Reduced Protein Synthesis
- Pro-apoptotic Gene Upregulation

Outcomes:
- Cancer Cell Apoptosis
- Reduced Proliferation

Observed Challenge:
High rate of Paclitaxel

Infusion Reactions

  Led to Dosing Amendment

Clinical Combination:
Co-administered with Paclitaxel

  Trial Protocol
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Frequently Asked Questions & Troubleshooting

Here are answers to specific issues you might encounter, based on the trial data.

What was the main safety challenge when combining Tosedostat
with paclitaxel, and how was it managed?

Issue: A high frequency (59%) of paclitaxel infusion reactions occurred, primarily during the second
infusion [1].

Root Cause: The investigation concluded these were related to paclitaxel, but their high incidence
may have been influenced by Tosedostat [1].

Protocol Amendment: The trial was amended to interrupt Tosedostat dosing for 5 days around
every second and subsequent paclitaxel infusion. This meant giving Tosedostat from day 2 to day
17 of each 21-day cycle [1].

Was a Maximum Tolerated Dose (MTD) established for this
combination?

Answer: No formal MTD was determined in this study due to the high frequency of paclitaxel-related
infusion reactions [1]. Only one classic Dose-Limiting Toxicity (DLT—grade 3 dyspnea) was observed

at the 180 mg Tosedostat dose [1].

What is the evidence for Tosedostat's mechanism in humans?

Preclinical Evidence: In vitro studies on human leukemia cell lines (HL-60) showed that Tosedostat
induces a transcriptional signature of amino acid deprivation and inhibits mTOR signaling [1].
Clinical Pharmacokinetics/Pharmacodynamics: The trial confirmed that there was no
pharmacokinetic interaction between Tosedostat and paclitaxel. The active metabolite CHR-79888
accumulates inside cells, which is consistent with its designed mechanism [1].
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Key Considerations for Your Research

Context is Key: The data above is specific to a Tosedostat-paclitaxel combination in patients with
advanced solid tumors. Dose optimization will differ for other combinations or monotherapy.

Check for Newer Evidence: As this clinical data is from 2010, it is essential to search for more
recent publications or clinical trial reports (e.g., on ClinicalTrials.gov) for updated protocols and

findings.
In Vitro Modeling: When designing cell-based experiments, the described mechanism (amino acid

deprivation, mTOR inhibition) provides a strong foundation for developing your assay endpoints and
troubleshooting lack of efficacy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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